2-(Oxetan-2-yl)ethan-1-amine
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Overview
Description
2-(Oxetan-2-yl)ethan-1-amine is a chemical compound with the molecular formula C5H11NO. It features an oxetane ring, which is a four-membered ring containing one oxygen atom, attached to an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-2-yl)ethan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method starts with the cyclization of an epoxide to form the oxetane ring. This can be achieved through an intramolecular etherification reaction. The resulting oxetane intermediate is then subjected to nucleophilic substitution reactions to introduce the ethanamine group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of protective groups to prevent unwanted side reactions and the application of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring or the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones or aldehydes, while substitution reactions can produce a variety of functionalized oxetane derivatives .
Scientific Research Applications
2-(Oxetan-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various oxetane derivatives.
Biology: The compound is studied for its potential biological activity and its role in the development of new pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Oxetan-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxetan-2-ylmethanamine: Similar in structure but with a methanamine group instead of an ethanamine group.
2-(Oxetan-3-yl)ethan-1-amine: Similar but with the oxetane ring attached at a different position.
2-(Tetrahydrofuran-2-yl)ethan-1-amine: Contains a tetrahydrofuran ring instead of an oxetane ring
Uniqueness
2-(Oxetan-2-yl)ethan-1-amine is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and reactivity. The presence of the oxetane ring provides stability and resistance to metabolic degradation, making it an attractive scaffold for drug design .
Properties
IUPAC Name |
2-(oxetan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-3-1-5-2-4-7-5/h5H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNYTHZFYPQOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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